butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate
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Overview
Description
Butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate is a chemical compound used in various scientific research applications. It is known for its diverse applications in drug synthesis, organic synthesis, and material science experimentation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate typically involves esterification reactions. One common method is the esterification of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid . The reaction conditions usually require heating and stirring to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These methods are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters or amides .
Scientific Research Applications
Butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It is used in drug development and synthesis, particularly in the creation of new pharmaceutical compounds.
Industry: It finds applications in material science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate involves its interaction with specific molecular targets. It can inhibit or activate enzymes, alter biochemical pathways, and affect cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethylparaben: Ethyl 4-hydroxybenzoate, another paraben, is used for similar purposes but has different solubility and efficacy profiles.
Methylparaben: Methyl 4-hydroxybenzoate is also used as a preservative but has a shorter alkyl chain, affecting its properties.
Uniqueness
Butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound.
Properties
IUPAC Name |
butyl 4-[(E)-3-phenylprop-2-enoyl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-2-3-15-23-20(22)17-10-12-18(13-11-17)24-19(21)14-9-16-7-5-4-6-8-16/h4-14H,2-3,15H2,1H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTIKXPLPUIJRJ-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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